molecular formula C15H19NO6 B152455 (S)-2-(((Benzyloxy)carbonyl)amino)-5-ethoxy-5-oxopentanoic acid CAS No. 35726-62-6

(S)-2-(((Benzyloxy)carbonyl)amino)-5-ethoxy-5-oxopentanoic acid

Cat. No. B152455
CAS RN: 35726-62-6
M. Wt: 309.31 g/mol
InChI Key: HRFYEAOTNUSCGI-LBPRGKRZSA-N
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Description

The compound (S)-2-(((Benzyloxy)carbonyl)amino)-5-ethoxy-5-oxopentanoic acid is a non-proteinogenic amino acid derivative that is of interest in the field of organic chemistry due to its unique structure and potential applications. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis which can be informative.

Synthesis Analysis

The synthesis of related compounds involves the use of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid (AAHA) and its derivatives. For instance, one derivative, (S)-(-)-6-{[(tert-butoxycarbonyl)amino]oxy}-2-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}hexanoic acid, was synthesized from (S)-(-)-6-amino-2-{[(benzyloxy)carbonyl]amino}hexanoic acid with a good overall yield . This suggests that the synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-5-ethoxy-5-oxopentanoic acid could potentially follow a similar pathway, starting from a related benzyloxycarbonyl-protected amino acid.

Molecular Structure Analysis

The molecular structure of compounds similar to (S)-2-(((Benzyloxy)carbonyl)amino)-5-ethoxy-5-oxopentanoic acid often includes complex hydrogen bonding patterns. For example, S-benzylisothiouronium hydrogen 2-oxopentanedioate features a hydrogen bond across a center of inversion, forming a dianionic species [

Scientific Research Applications

Optical 2-benzyl-5-hydroxy-4-oxopentanoic Acids Against Carboxypeptidase A

  • Research Focus : This study involved the synthesis and evaluation of 2-benzyl-5-hydroxy-4-oxopentanoic acid and its enantiomers for inhibitory activity against carboxypeptidase A, an enzyme important in protein digestion.
  • Key Findings : The L-enantiomer showed a stronger binding affinity, suggesting potential applications in enzymology and drug development (Wang et al., 2010).

Transformation of l-Glutamic Acid

  • Research Focus : This paper describes a procedure for transforming L-glutamic acid into a γ-aldehyde, utilizing derivatives of the compound .
  • Key Findings : The transformation process is efficient and could be relevant for producing complex compounds from simpler amino acids (Rodriquez & Taddei, 2005).

Synthesis and Complexing Ability of Benzoic Acids

  • Research Focus : This study focuses on the synthesis of benzoic acids, including 2-(2-ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino) benzoic acids.
  • Key Findings : These compounds serve as new O,N,O-tridentate ligands capable of forming metal complexes, indicating potential applications in coordination chemistry (Kudyakova et al., 2009).

HIV-Protease Assay Based on a Chromogenic Amino Acid

  • Research Focus : Research on the synthesis of a specific chromogenic amino acid derivative for use in HIV-protease assays.
  • Key Findings : This work contributes to the development of sequence-specific chromogenic protease substrates, which are essential in studying HIV-protease activity (Badalassi et al., 2002).

Mechanism-based Inactivator for a Zinc Protease

  • Research Focus : Investigation of (R)-2-Benzyl-5-cyano-4-oxopentanoic acid as a mechanism-based inactivator for the zinc protease carboxypeptidase A.
  • Key Findings : This compound effectively inactivates the enzyme through a specific mechanism, suggesting its potential use in enzyme inhibition studies (Mobashery et al., 1990).

properties

IUPAC Name

(2S)-5-ethoxy-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6/c1-2-21-13(17)9-8-12(14(18)19)16-15(20)22-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,20)(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFYEAOTNUSCGI-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(((Benzyloxy)carbonyl)amino)-5-ethoxy-5-oxopentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
于舒婷, 刘海霞, 李昆, 秦正国, 秦雪梅, 朱平, 李震宇 - 药学学报, 2018 - html.rhhz.net
: 脑震宁颗粒是由11 味中药组成的复方制剂, 临床主要用于治疗脑震荡, 脑外伤综合征等. 针对其复杂的物质组成, 本研究采用UHPLC-Q Exactive 轨道肼高分辨质谱建立了脑震宁颗粒化学成分…
Number of citations: 3 html.rhhz.net

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